

TAS0728 Quantitative Data Summary

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

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The table below summarizes key quantitative data from preclinical studies for **TAS0728**.

Parameter	Value / Finding	Context / Model	Source
HER2 IC ₅₀	13 nM (Cell-free assay)	Kinase assay	[1]
Human HER2 IC ₅₀	36 nM	Kinase assay	[1]
Anti-tumor Efficacy (In Vivo)	Tumor regression	NCI-N87 mouse xenograft models	[2] [3]
Efficacy in Resistant Models	Significant anti-tumor effect	Trastuzumab/Pertuzumab & T-DM1 resistant xenografts	[2]
Clinical Trial Dose (Phase I)	50 mg to 200 mg, BID (Twice a day)	Terminated due to toxicity (diarrhea, cardiac arrest)	[4]

Experimental Protocols and Mechanistic Insights

While full protocols are not available, published methodologies outline key experimental approaches for studying **TAS0728**.

- Kinase Assay:** The inhibitory activity of HER2 kinase was measured using **kinase profiling** with an in vitro peptide substrate phosphorylation activity assay. The IC₅₀ value was determined from three

independent experiments. A broader kinase panel assay was also conducted in duplicate at concentrations of 0.1, 1, and 10 $\mu\text{mol/L}$ **TAS0728** in the presence of 10 $\mu\text{mol/L}$ ATP [1].

- **Cell-Based Research:**

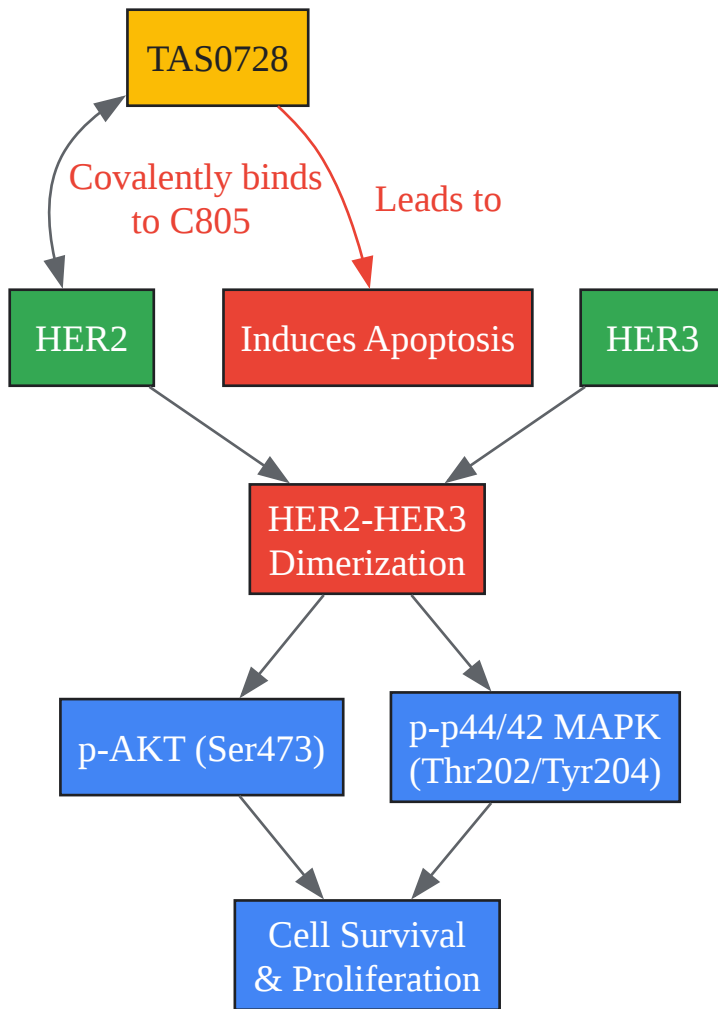
- **Cell Lines:** Studies used HER2-amplified cancer cell lines such as **SK-BR-3, BT-474, and NCI-N87** [2] [1].
- **Procedure:** Cells were seeded in plates and cultured overnight. **TAS0728** was added to the culture medium at indicated concentrations (e.g., 10-1000 nM) for a set period (often **3 hours** for Western blot analysis, or **48-72 hours** for proliferation/apoptosis assays). Cells were then harvested for analysis [1].

- **In Vivo Animal Research:**

- **Models:** 6-week-old male nude mice (BALB/cAJcl-nu/nu) with subcutaneously implanted NCI-N87 xenografts [2] [1].
- **Dosing:** **TAS0728** was administered via **oral gavage** at doses ranging from **7.5 mg/kg to 60 mg/kg**, often once daily [2] [1]. Tumor volume and body weight were monitored regularly.

Mechanism of Action and Signaling Pathway

TAS0728 is an oral, covalent-binding inhibitor that selectively targets HER2. The diagram below illustrates its mechanism of action and the subsequent signaling pathway inhibition.



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The core mechanism involves **TAS0728 covalently binding to cysteine 805 (C805) in the HER2 kinase domain**, leading to sustained inhibition of HER2 and its preferred dimerization partner, HER3 [3]. This results in the suppression of downstream signaling pathways like **AKT and MAPK**, which are crucial for cell survival and proliferation, ultimately inducing **apoptosis** in HER2-dependent cancer cells [2] [3].

Critical Safety and Clinical Note

It is crucial to be aware of the clinical trial outcomes for **TAS0728**:

- The **first-in-human phase I study (NCT03410927) was terminated** due to unacceptable toxicity [4] [5] [6].

- **Dose-limiting toxicities** included **Grade 3 diarrhea** (lasting >48 hours and not responsive to aggressive antidiarrheal treatment) [4].
- One patient had a **fatal cardiac arrest** after one cycle at 150 mg BID; a causal relationship to **TAS0728** could not be excluded [4].

Potential Alternative for Reference

Recent research in HER2-positive breast cancer has explored other HER2-targeting agents. For instance, a 2025 study investigated **pyrotinib**, an irreversible pan-ErbB tyrosine kinase inhibitor, in combination with trastuzumab. This combination showed benefit for patients who did not respond early to trastuzumab-based chemotherapy, suggesting the potential of this mechanism in overcoming resistance [7]. This information may provide valuable context for your research on HER2 inhibition strategies.

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